
(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide: is an organic compound that features a thiadiazole ring, which is a five-membered ring containing sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions may target the nitrogen atoms in the thiadiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino moiety.
科学的研究の応用
Chemistry: In chemistry, (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific biological pathways, offering possibilities for the treatment of various diseases.
Industry: In industry, this compound is used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.
作用機序
The mechanism of action of (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
類似化合物との比較
- (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)butanamide
- (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentanamide
- (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)hexanamide
Uniqueness: (3S)-3-Amino-3-(4-methyl-1,2,3-thiadiazol-5-yl)propanamide is unique due to its specific structural features, such as the length of the carbon chain and the position of the amino group. These features influence its reactivity and interactions with other molecules, making it distinct from similar compounds with different chain lengths or functional groups.
特性
分子式 |
C6H10N4OS |
|---|---|
分子量 |
186.24 g/mol |
IUPAC名 |
(3S)-3-amino-3-(4-methylthiadiazol-5-yl)propanamide |
InChI |
InChI=1S/C6H10N4OS/c1-3-6(12-10-9-3)4(7)2-5(8)11/h4H,2,7H2,1H3,(H2,8,11)/t4-/m0/s1 |
InChIキー |
TVFCPFJSENWNIH-BYPYZUCNSA-N |
異性体SMILES |
CC1=C(SN=N1)[C@H](CC(=O)N)N |
正規SMILES |
CC1=C(SN=N1)C(CC(=O)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



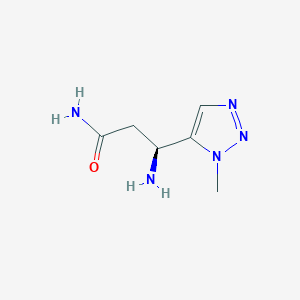

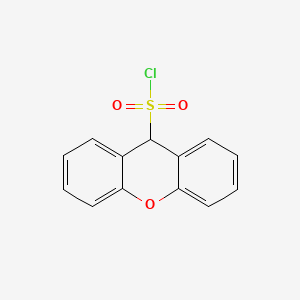
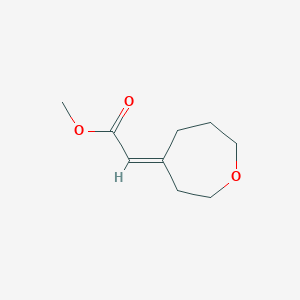
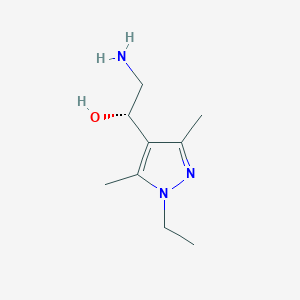
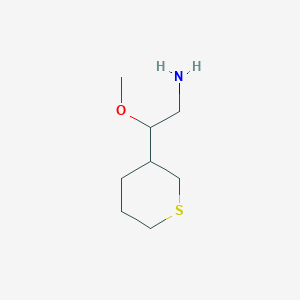
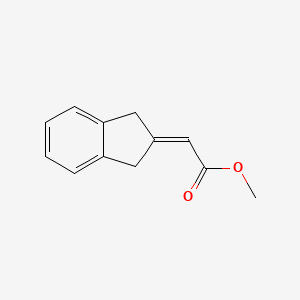

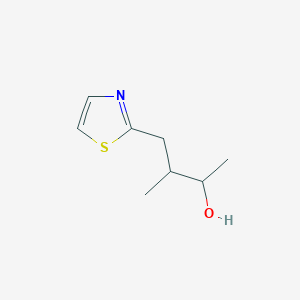

![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}propan-1-ol](/img/structure/B13314522.png)
![6,8,8-Trimethyl-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13314525.png)

